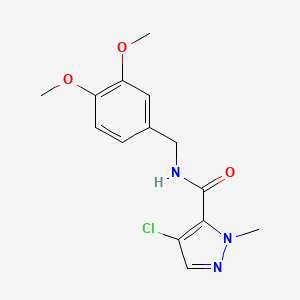
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known to possess several biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and improve cognitive function. Additionally, this compound has shown low toxicity in animal studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-18-13(10(15)8-17-18)14(19)16-7-9-4-5-11(20-2)12(6-9)21-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMFEXCVXAINRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
![7-acetyl-N-(2-propoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290794.png)
![methyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5290810.png)
![1-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B5290818.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5290822.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5290837.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5290843.png)
![methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate](/img/structure/B5290858.png)

![2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5290884.png)
![3-methyl-9-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.6]dodecane](/img/structure/B5290894.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5290906.png)
